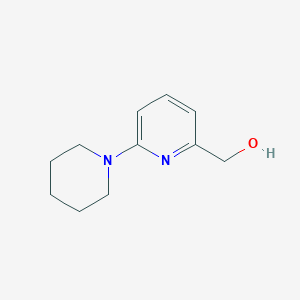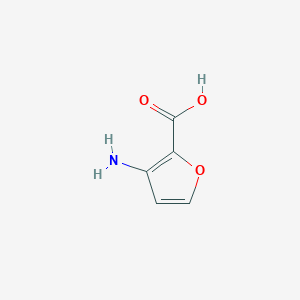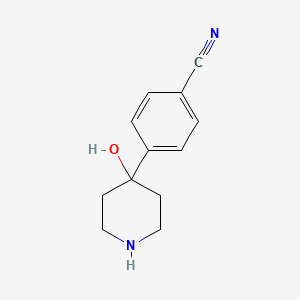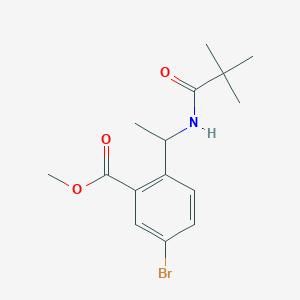
(6-Piperidinopyrid-2-yl)methanol
Descripción general
Descripción
(6-Piperidinopyrid-2-yl)methanol, also known as PPM, is a chemical compound that has gained significant attention in the scientific research community due to its potential as an effective drug candidate. PPM is a versatile molecule that has been studied for its unique chemical properties and potential therapeutic applications.
Mecanismo De Acción
(6-Piperidinopyrid-2-yl)methanol's mechanism of action is not fully understood, but it is thought to act by inhibiting various enzymes and signaling pathways involved in cell growth and survival. (6-Piperidinopyrid-2-yl)methanol has been shown to inhibit the activity of protein kinase C (PKC), which is involved in cell proliferation and survival. (6-Piperidinopyrid-2-yl)methanol also inhibits the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Efectos Bioquímicos Y Fisiológicos
(6-Piperidinopyrid-2-yl)methanol has been shown to have various biochemical and physiological effects. In cancer cells, (6-Piperidinopyrid-2-yl)methanol induces apoptosis and suppresses tumor angiogenesis. (6-Piperidinopyrid-2-yl)methanol has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest. In neurodegenerative diseases, (6-Piperidinopyrid-2-yl)methanol has been shown to protect neurons from oxidative stress and reduce inflammation. (6-Piperidinopyrid-2-yl)methanol has also been shown to have antimalarial and antibacterial properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(6-Piperidinopyrid-2-yl)methanol has several advantages for lab experiments, including its versatility and potential as a drug candidate. (6-Piperidinopyrid-2-yl)methanol can be easily synthesized and modified to create analogs with different chemical properties. However, (6-Piperidinopyrid-2-yl)methanol also has limitations, including its potential toxicity and lack of specificity for certain targets.
Direcciones Futuras
There are several future directions for the study of (6-Piperidinopyrid-2-yl)methanol. One potential direction is the development of (6-Piperidinopyrid-2-yl)methanol analogs with improved specificity and reduced toxicity. Another direction is the investigation of (6-Piperidinopyrid-2-yl)methanol's potential as a drug candidate for the treatment of infectious diseases such as malaria and tuberculosis. Additionally, further research is needed to fully understand (6-Piperidinopyrid-2-yl)methanol's mechanism of action and its potential therapeutic applications in cancer and neurodegenerative diseases.
Aplicaciones Científicas De Investigación
(6-Piperidinopyrid-2-yl)methanol has been studied for its potential therapeutic applications in various fields, including cancer research, neuroscience, and drug discovery. In cancer research, (6-Piperidinopyrid-2-yl)methanol has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing tumor angiogenesis. In neuroscience, (6-Piperidinopyrid-2-yl)methanol has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. (6-Piperidinopyrid-2-yl)methanol has also been investigated as a potential drug candidate for the treatment of infectious diseases such as malaria and tuberculosis.
Propiedades
IUPAC Name |
(6-piperidin-1-ylpyridin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c14-9-10-5-4-6-11(12-10)13-7-2-1-3-8-13/h4-6,14H,1-3,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLHPFWHASVOLSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=CC(=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00594494 | |
| Record name | [6-(Piperidin-1-yl)pyridin-2-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00594494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Piperidinopyrid-2-yl)methanol | |
CAS RN |
869901-07-5 | |
| Record name | [6-(Piperidin-1-yl)pyridin-2-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00594494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[(3-Methylphenoxy)methyl]piperidine](/img/structure/B1611962.png)





![6-Chlorobenzo[B]thiophen-3(2H)-one](/img/structure/B1611972.png)



![4-(piperazin-1-yl)-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1611979.png)

